molecular formula C19H29IN2O2 B4975253 3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide

3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide

Cat. No. B4975253
M. Wt: 444.3 g/mol
InChI Key: PHNRAOLUMJEMRX-UHFFFAOYSA-M
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Description

3-[3-(Cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide is a benzimidazole derivative, a class of compounds known for their diverse chemical reactions and significant properties. Benzimidazoles are crucial in various fields due to their biological and chemical utility. This analysis excludes applications, drug use, dosage, and side effects to focus on the chemical essence of the compound.

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as the compound , often involves cyclization reactions and the use of iodine catalysts. One approach to synthesize related structures involves the [4+1] cyclization reaction of 2-hydroxylimides with trimethylsulfoxonium iodide, showcasing the versatility of iodine in facilitating the cyclization process to form complex benzimidazole frameworks (Fang et al., 2022). Additionally, formic acid has been employed as a reductant in the molecular iodine-catalyzed reductive redox cyclization of o-nitro-t-anilines, further demonstrating the synthetic routes available for constructing benzimidazole cores with iodide involvement (Nguyen et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused ring system, which contributes to their stability and reactivity. The structural analysis often involves X-ray crystallography or molecular modeling to determine the arrangement of atoms and the geometry of the molecule. For related compounds, techniques like molecular dynamics simulations complemented with experimental data have elucidated the interaction patterns and structural properties (D’Angelo et al., 2015).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a wide range of chemical reactions, including cycloamination and cycloaddition, facilitated by iodine compounds or iodide ions acting as catalysts or reactants. For instance, the cycloamination of N-aryl-2-aminopyridines catalyzed by hypervalent iodine(III) highlights the reactivity of benzimidazoles towards forming N-heterocycles, a reaction path potentially relevant to our compound of interest (He et al., 2013).

Mechanism of Action

The mechanism of action is particularly relevant for compounds used as drugs or catalysts. It describes how the compound interacts with other molecules at the atomic or subatomic level to produce a certain effect .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This could include toxicity, flammability, environmental impact, and precautions to be taken while handling .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and how the compound could be modified or used in the development of new materials or processes .

properties

IUPAC Name

1-cyclohexyloxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N2O2.HI/c1-14-9-18-19(10-15(14)2)21(13-20(18)3)11-16(22)12-23-17-7-5-4-6-8-17;/h9-10,13,16-17,22H,4-8,11-12H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNRAOLUMJEMRX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=CN2CC(COC3CCCCC3)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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